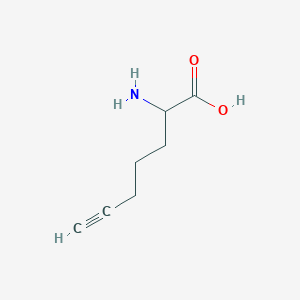
2-Aminohept-6-ynoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Aminohept-6-ynoic acid is C7H11NO2 . The InChI code isInChI=1S/C7H11NO2/c1-2-3-4-5-6 (8)7 (9)10/h1,6H,3-5,8H2, (H,9,10) . The Canonical SMILES is C#CCCCC (C (=O)O)N . Physical And Chemical Properties Analysis
2-Aminohept-6-ynoic acid has a molecular weight of 141.17 g/mol . It has a boiling point of 276.4±35.0 °C and a density of 1.115±0.06 g/cm3 . The compound is an acid with a pKa of 2.50±0.24 .Applications De Recherche Scientifique
Neuroprotective Agents
2-Aminohept-6-ynoic acid derivatives have been explored for their neuroprotective properties. These compounds can improve cell viability against neurotoxicity induced by substances like copper and glutamate . They may also interact with amyloid beta peptide, which is associated with Alzheimer’s disease, suggesting a potential role in managing this condition .
Metal Ion Chelation
Peptides derived from 2-Aminohept-6-ynoic acid have shown the ability to bind to metal ions such as Cu2+ and Zn2+. This property is significant because it can influence the crystallization properties of these peptides and offer neuroprotective effects through metal chelation .
Neurodrug Candidates
In conjunction with growth factors, synthetic peptides containing 2-Aminohept-6-ynoic acid can exhibit neuroprotective properties. For instance, a synthetic dodecapeptide, when administered with the growth factor angiopoietin-1, improved functional disability and reduced neuronal cell death in animal models .
Anti-Metastatic Activity
The potential anti-metastatic activity of sugar–amino acid derivatives, which includes 2-Aminohept-6-ynoic acid, has been a subject of interest. These derivatives have been synthesized using the Amadori reaction, leading to the discovery of novel molecules with therapeutic potential .
Structural Modification of Natural Products
Amino acids, including 2-Aminohept-6-ynoic acid, are used in the structural modification of natural products. This application aims to improve the solubility, activity, and minimize adverse effects of these products, thereby enhancing their pharmaceutical potential .
Drug Synthesis and Design
Due to its unique structure, 2-Aminohept-6-ynoic acid is utilized in drug synthesis and design. Its incorporation into drug molecules can lead to new pharmacological activities and is employed in creating novel therapeutic strategies .
Mécanisme D'action
Mode of Action
It is known that many amino acids interact with their targets by binding to them, causing a change in their function
Biochemical Pathways
It is known that amino acids can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to enter the cellular respiration pathway . It’s possible that 2-Aminohept-6-ynoic acid could affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound
Propriétés
IUPAC Name |
2-aminohept-6-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQLLGJUHGAQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminohept-6-ynoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method used to produce 2-Aminohept-6-ynoic acid in the study?
A1: The research highlights the successful synthesis of both homopropargylglycine (Hpg) and 2-aminohept-6-ynoic acid using an asymmetric Strecker reaction. [] This method is notable for achieving significantly higher yields and enantiomeric excess (over 80% ee) compared to previous methods. This implies a more efficient and stereoselective approach to obtaining these compounds for further research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



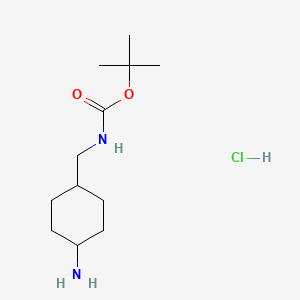
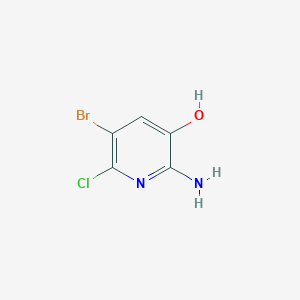


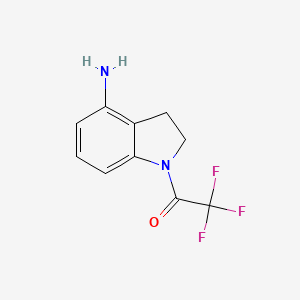
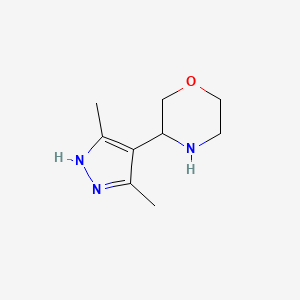
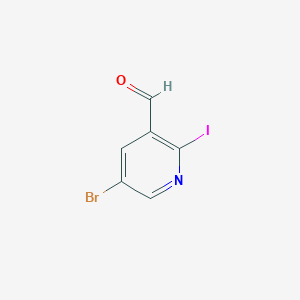
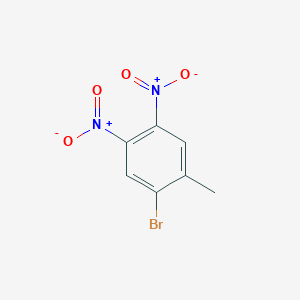

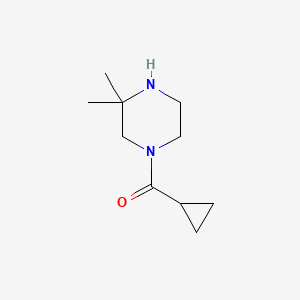

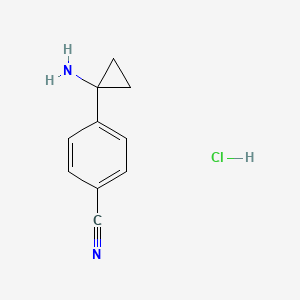
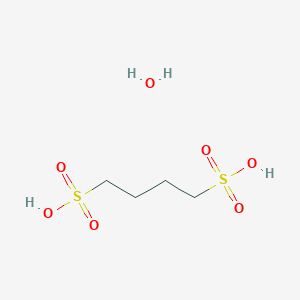
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)